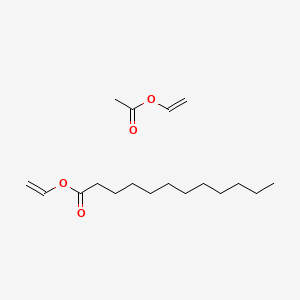

Ethenyl acetate;ethenyl dodecanoate

Description

Significance of Ethenyl Acetate (B1210297) (Vinyl Acetate) in Homopolymerization

Ethenyl acetate, more commonly known as vinyl acetate, is a cornerstone of the polymer industry, primarily for its role in homopolymerization to produce poly(vinyl acetate) (PVAc). nih.gov PVAc is a synthetic, rubbery polymer that is colorless and odorless. nih.govchemicalbook.com It is most famously known as the primary component of wood glue, school glue, and carpenter's glue. wikipedia.orgsciencedoze.com

The significance of vinyl acetate in homopolymerization stems from its ability to form strong, adhesive bonds with a variety of porous materials, including wood, paper, and cloth. wikipedia.orgbritannica.com The polymerization process, typically a free-radical polymerization, can be carried out through several methods, including emulsion, solution, suspension, and bulk polymerization. sigmaaldrich.comontosight.ai Emulsion polymerization is a particularly important industrial process that produces a stable, milky-white latex of PVAc particles dispersed in water. sigmaaldrich.comcosmileeurope.eu This aqueous dispersion is the basis for many water-based adhesives and latex paints. chemicalbook.com

The properties of PVAc can be influenced by its degree of polymerization, which typically ranges from 100 to 5000 monomer units. wikipedia.orgsciencedoze.com The glass transition temperature (Tg) of PVAc, a critical factor in its application, varies with molecular weight, generally falling between 30 and 45 °C. wikipedia.orgsciencedoze.com

Table 1: Physical and Chemical Properties of Ethenyl Acetate and Poly(vinyl acetate)

| Property | Ethenyl Acetate (Monomer) | Poly(vinyl acetate) (Polymer) | Source(s) |

|---|---|---|---|

| Chemical Formula | C₄H₆O₂ | (C₄H₆O₂)n | nih.govwikipedia.org |

| Molar Mass | 86.09 g/mol | Varies (depends on n) | nih.gov |

| Appearance | Colorless liquid | Colorless, amorphous solid | nih.govsciencedoze.com |

| Boiling Point | 72.7 °C | Decomposes above 150 °C | nih.govchemicalbook.com |

| Glass Transition Temperature (Tg) | Not Applicable | 30 - 45 °C | wikipedia.orgsciencedoze.com |

| Solubility in Water | Slightly soluble | Insoluble | chemicalbook.com |

Role of Ethenyl Dodecanoate (B1226587) (Vinyl Laurate) in Copolymerization and Material Modulation

Ethenyl dodecanoate, also known as vinyl laurate, plays a crucial role as a comonomer, particularly in copolymerization with vinyl acetate. The incorporation of vinyl laurate into the polymer chain significantly modifies the properties of the resulting material. The long dodecanoate side chain of vinyl laurate acts as an internal plasticizer, increasing the flexibility and reducing the glass transition temperature of the copolymer compared to pure PVAc. nih.govontosight.ai

This modulation of material properties is highly desirable for applications requiring softer, more pliable polymers. Copolymers of vinyl acetate and vinyl laurate exhibit enhanced water resistance, making them suitable for use in coatings and adhesives that may be exposed to moisture. elephchem.com The hydrophobic nature of the laurate group contributes to this improved performance. nih.gov Furthermore, these copolymers can demonstrate good adhesion to a variety of substrates, including plastics and metals, expanding their utility beyond that of PVAc homopolymers. elephchem.com

The ratio of vinyl acetate to vinyl laurate in the copolymer can be precisely controlled to tailor the final properties of the material. For instance, increasing the vinyl laurate content leads to a more flexible and hydrophobic polymer. nih.gov This versatility allows for the creation of a wide range of products, from flexible films and coatings to specialized adhesives. elephchem.com

Table 2: Impact of Ethenyl Dodecanoate on Copolymer Properties

| Property | Poly(vinyl acetate) (PVAc) | Poly(vinyl acetate-co-vinyl laurate) | Source(s) |

|---|---|---|---|

| Flexibility | Stiff | Increased flexibility | nih.govelephchem.com |

| Water Resistance | Poor | Enhanced | elephchem.com |

| Glass Transition Temperature (Tg) | 30 - 45 °C | Lowered | nih.govgoogle.com |

| Adhesion | Good on porous substrates | Good on a wider range of substrates | elephchem.com |

Historical Context and Evolution of Vinyl Ester Polymerization Methodologies

The history of vinyl ester polymerization began in the early 20th century. In 1912, German chemist Fritz Klatte first prepared vinyl acetate through the addition of acetic acid to acetylene (B1199291) using a mercury(II) catalyst. nih.gov He also discovered that vinyl acetate could be polymerized to form poly(vinyl acetate). sigmaaldrich.com Initially, PVAc was produced as a dense solid. sigmaaldrich.com

The industrial production of PVAc latexes via emulsion polymerization commenced in Germany in the 1930s. google.com This marked a significant evolution in polymerization methodology, as it allowed for the production of stable aqueous dispersions that were easy to handle and apply. sigmaaldrich.comcosmileeurope.eu The early history of emulsion polymerization is closely linked to the development of synthetic rubber, with initial attempts at Bayer before World War I. chemicalbook.comchembk.com The first true emulsion polymerizations, utilizing a surfactant and an initiator, were carried out in the 1920s. chemicalbook.com

The theoretical understanding of emulsion polymerization was significantly advanced by the work of Smith and Ewart, and Harkins in the 1940s, who developed a model that described the mechanism of particle formation and growth. chemicalbook.com Over the years, research has continued to refine polymerization techniques, leading to better control over polymer properties and the development of more sophisticated materials. chemicalbook.comresearchgate.net These advancements include the use of different initiators, surfactants, and the development of controlled radical polymerization techniques. sigmaaldrich.comchemicalbook.com

Overview of Advanced Poly(vinyl acetate) and Poly(vinyl laurate) Research Domains

The field of poly(vinyl acetate) and poly(vinyl laurate) research continues to be active, with a focus on creating polymers with precisely controlled architectures and functionalities. One of the key areas of advancement is in controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. chemicalbook.com RAFT allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. chemicalbook.comchemicalbook.com

For instance, researchers have successfully synthesized poly(vinyl laurate)-b-poly(vinyl stearate) diblock copolymers using cobalt-mediated radical polymerization, a type of CRP. chemicalbook.com These block copolymers exhibit interesting phase segregation in the solid state due to the different side-chain crystallinities of the two blocks. chemicalbook.com

Another significant research trend is the development of more sustainable and environmentally friendly polymers. This includes the creation of bio-based poly(vinyl acetate) adhesives, where renewable resources are used to replace petroleum-based components. researchgate.net For example, grafting vinyl acetate onto biopolymers like chitosan (B1678972) has shown promise in creating adhesives with improved thermal stability and water resistance. engineercalculator.com

Furthermore, the copolymerization of vinyl acetate and vinyl laurate with other functional monomers is being explored to create materials with specific properties. For example, the incorporation of curcumin (B1669340), an antioxidant, into vinyl acetate-vinyl laurate copolymer coatings has been shown to produce functional coatings with UV filtering properties and reduced bacterial adhesion. google.com These advanced research domains highlight the ongoing efforts to expand the applications of poly(vinyl acetate) and poly(vinyl laurate) into new and innovative areas.

Properties

CAS No. |

26354-30-3 |

|---|---|

Molecular Formula |

C18H32O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

ethenyl acetate;ethenyl dodecanoate |

InChI |

InChI=1S/C14H26O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2;1-3-6-4(2)5/h4H,2-3,5-13H2,1H3;3H,1H2,2H3 |

InChI Key |

UXAYDBNWIBJTRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC=C.CC(=O)OC=C |

Related CAS |

26354-30-3 |

Origin of Product |

United States |

Synthesis and Polymerization Methodologies of Ethenyl Esters

Monomer Synthesis Routes for Ethenyl Acetate (B1210297)

The industrial production of ethenyl acetate has evolved over the years, with a shift towards more efficient and environmentally benign processes. The primary method for its synthesis involves the reaction of ethylene (B1197577), acetic acid, and oxygen in the presence of a palladium catalyst. wikipedia.org

Catalytic Esterification and Dehydrogenation Approaches

Catalytic Esterification: The classic method for producing ethenyl acetate is through the Fischer esterification of ethanol (B145695) and acetic acid. wikipedia.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants under reflux. youtube.comalfa-chemistry.comhillpublisher.com The equilibrium of the reaction can be shifted towards the product side by removing water as it is formed. wikipedia.org While effective, this method has been largely supplanted in large-scale industrial production by more direct routes. wikipedia.org

Recent research has explored the use of heterogeneous catalysts for esterification reactions to simplify product purification and catalyst recovery. acs.org For instance, the synthesis of ethyl acetate has been achieved using solid acid catalysts. hillpublisher.com

Dehydrogenation Approaches: An alternative route to ethenyl acetate involves the dehydrogenation of ethanol to form ethyl acetate. One process utilizes a commercial copper/copper chromite catalyst supported on alumina (B75360) with a barium chromite promoter. eurochemengineering.com This reaction, conducted at elevated temperatures and pressures, can achieve high conversion rates and selectivity towards ethyl acetate. eurochemengineering.com This method also produces pure hydrogen as a valuable byproduct. eurochemengineering.com

Green Chemistry Principles in Ethenyl Acetate Monomer Production

The principles of green chemistry are increasingly influencing the production of commodity chemicals like ethenyl acetate. The focus is on reducing the environmental impact by using renewable feedstocks, improving energy efficiency, and minimizing waste. patsnap.comiolcp.com

One notable advancement is the production of bio-ethyl acetate from bio-ethanol, which is derived from renewable resources like corn. chemistryforsustainability.orgviridischemical.comresearchgate.net This bio-based route can significantly reduce greenhouse gas emissions compared to traditional methods that rely on fossil fuels. chemistryforsustainability.orgviridischemical.com Companies like Viridis Chemical are at the forefront of this technology, using a dehydrogenation process that has a lower fossil energy footprint than conventional esterification and direct addition methods. viridischemical.com The use of solid-state catalysts in these processes also allows for the reclamation of constituents at the end of their life. chemistryforsustainability.org

Another green approach involves the gas-phase synthesis of bio-ethyl acetate using natural catalysts like Egyptian red clay, which has shown high activity and selectivity. researchgate.net

Polymerization of Ethenyl Acetate

Ethenyl acetate is a key monomer that can be polymerized to form polyvinyl acetate (PVAc) or copolymerized with other monomers to create materials with a range of properties. wikipedia.org These copolymers include ethylene-vinyl acetate (EVA), which is known for its flexibility and is produced through processes like solution polymerization or high-pressure bulk polymerization. ontosight.aigoogle.comyoutube.com

Free Radical Polymerization Mechanisms and Initiator Systems

The polymerization of ethenyl acetate is typically initiated by a free radical mechanism. ontosight.aiontosight.ai This process involves an initiator, which is an unstable compound that decomposes upon heating to produce free radicals. youtube.com These radicals then react with the ethenyl acetate monomer, initiating a chain reaction that leads to the formation of a polymer. youtube.com

Common initiators for the free-radical polymerization of ethenyl acetate include organic peroxides. google.com The choice of solvent can also play a crucial role in the polymerization process, influencing the yield, molar mass, and composition of the resulting polymer. researchgate.net

Emulsion Polymerization of Ethenyl Acetate

Emulsion polymerization is a widely used industrial technique for producing polyvinyl acetate and its copolymers. researchgate.net This method involves dispersing the monomer in water with the aid of a surfactant to form an emulsion. A water-soluble initiator is then used to start the polymerization within the monomer droplets. researchgate.netdtu.dk

This technique offers several advantages, including good heat transfer, which is crucial for controlling the reaction, and the ability to produce high molecular weight polymers at a fast polymerization rate. researchgate.net The final product is a stable latex, which is a dispersion of polymer particles in water. researchgate.net

The kinetics of emulsion polymerization are complex and are typically characterized by three intervals: particle nucleation, particle growth with monomer droplets present, and particle growth after the disappearance of monomer droplets. psu.edu The rate of polymerization in the emulsion polymerization of vinyl acetate has been found to be approximately proportional to the square root of the initiator concentration and to the 0.25 power of the number of particles. dtu.dk The number of particles, in turn, is proportional to the 0.5 power of the emulsifier concentration. dtu.dk

A key feature of vinyl acetate emulsion polymerization is that the rate of polymerization can remain constant over a significant range of conversion (from 15% to 70-85%). dtu.dk This is attributed to a balance between the decreasing rate of radical desorption from particles and a decrease in the termination rate constant as the polymerization progresses. dtu.dk

Influence of Initiator and Surfactant Systems on Particle Nucleation and Growth

Initiator Systems: The type of initiator used, primarily categorized as either thermal or redox initiators, plays a pivotal role in the generation of free radicals in the aqueous phase. researchgate.net For ethenyl acetate polymerization, persulfates like potassium persulfate are common thermal initiators. Upon thermal decomposition, these initiators form sulfate (B86663) radical anions which are hydrophilic. researchgate.net The entry of these radicals into monomer-swollen micelles or monomer droplets initiates polymerization. The efficiency of radical entry into the polymer particles is a key parameter that affects the polymerization rate. researchgate.net

Redox initiation systems, which can operate at lower temperatures, offer an alternative for controlling the polymerization of ethenyl acetate. The fundamental difference lies in the mechanism of radical generation and their subsequent entry into the particle phase. researchgate.net The rate of radical production in redox systems can be significantly higher, potentially influencing the particle nucleation stage differently than thermal initiators. researchgate.net

Surfactant Systems: Surfactants, or emulsifiers, are essential for creating and stabilizing the monomer emulsion and the resulting polymer latex. The concentration and type of surfactant have a profound impact on the particle nucleation mechanism. In classical emulsion polymerization, above the critical micelle concentration (CMC), monomer-swollen micelles serve as the primary loci for particle nucleation.

The number of particles formed is highly dependent on the surfactant concentration. researchgate.net For instance, in the emulsion polymerization of n-butyl methacrylate (B99206), the relationship between particle number and surfactant concentration varies depending on the concentration range, which is attributed to the dominant mechanism affecting nucleation in each range. researchgate.net A similar dependency is expected for ethenyl acetate polymerization. The nature of the surfactant, including its charge and molecular structure, also affects the stability of the growing particles by providing electrostatic or steric stabilization, thus preventing coagulation. nih.gov The interaction between the surfactant and the polymer particle surface is a determining factor for the colloidal stability of the final latex. researchgate.net

The following table summarizes the general influence of initiator and surfactant characteristics on particle nucleation and growth:

| Parameter | Influence on Particle Nucleation and Growth |

| Initiator Type (Thermal vs. Redox) | Affects the rate of radical generation and the temperature at which polymerization occurs, influencing the number of primary radicals and their entry efficiency into particles. researchgate.net |

| Initiator Concentration | A higher initiator concentration generally leads to a higher rate of radical generation, which can increase the number of particles nucleated. researchgate.net |

| Surfactant Type | The chemical structure of the surfactant (e.g., anionic, non-ionic) determines the stabilization mechanism (electrostatic vs. steric) and the interaction with the polymer. nih.gov |

| Surfactant Concentration | Directly impacts the number of micelles available for nucleation and the surface coverage of the polymer particles, affecting both nucleation rate and colloidal stability. researchgate.net |

Role of Monomer Partitioning and Segregation Effects

In the emulsion polymerization of ethenyl acetate, the distribution of the monomer between the aqueous phase, monomer droplets, and polymer particles is a crucial factor that governs the polymerization kinetics and the final polymer properties. This partitioning is influenced by the monomer's solubility in water and its interaction with the polymer phase.

Monomer Partitioning: Ethenyl acetate has a moderate solubility in water, which means that a significant amount of monomer can be present in the aqueous phase. This aqueous-phase monomer can participate in polymerization, leading to the formation of oligomeric radicals. These oligomers can then either precipitate to form new particles or be captured by existing particles. The partitioning of ethenyl acetate is also affected by the presence of comonomers. For instance, in the copolymerization of ethylene and ethenyl acetate, the solvent can influence the reactivity of ethenyl acetate through interactions like hydrogen bonding with the carbonyl group, which in turn affects the electron density of the vinyl group. tue.nl

Segregation Effects: As polymerization proceeds within the polymer particles, the local concentration of monomer decreases, and the viscosity of the particle interior increases. This can lead to segregation effects where the mobility of the growing polymer chains and unreacted monomer is hindered. In the case of copolymerization, such as with ethylene, the differing reactivities and partitioning of the monomers can lead to compositional drift in the resulting copolymer chains. researchgate.net For the homopolymerization of ethenyl acetate, segregation can influence the rate of termination reactions and the potential for chain transfer reactions, thereby affecting the molecular weight and branching of the resulting poly(ethenyl acetate). The formation of densely packed regions within the polymer particles can create microenvironments with varying monomer concentrations, further contributing to these effects. researchgate.net

Solution Polymerization of Ethenyl Acetate and Solvent Effects

Solution polymerization offers a homogeneous reaction medium for the synthesis of poly(ethenyl acetate), allowing for good control over the reaction temperature and viscosity. The choice of solvent, however, can significantly impact the polymerization kinetics and the properties of the resulting polymer.

The solvent can influence the reactivity of the monomer and the growing radical chains through various interactions. For example, in the copolymerization of ethylene and ethenyl acetate, solvents such as tert-butyl alcohol, isopropyl alcohol, benzene, and N,N-dimethylformamide have been shown to have a surprisingly large effect on the monomer reactivity ratios. tue.nl This effect is correlated with the volume changes observed upon mixing ethenyl acetate with the solvent, suggesting that interactions like hydrogen bonding or dipole-dipole interactions with the acetate side group can alter the reactivity of the vinyl group. tue.nl A decrease in the electron density of the vinyl group due to these interactions leads to a decreased reactivity of ethenyl acetate. tue.nl

The following table presents data on the solution polymerization of ethyl acrylate (B77674) in ethyl acetate, which provides analogous insights into the kinetic parameters involved in such systems. chegg.com

| Parameter | Value |

| Solvent | Ethyl Acetate |

| Monomer | Ethyl Acrylate |

| Temperature | 60°C |

| Propagation Rate Constant (kp) | 955 L/(mol·s) |

| Termination Rate Constant (kt) | 2.04 x 10^6 L/(mol·s) |

| Initiator | AIBN |

| Initiator Decomposition Rate Constant (kd) | 9.70 x 10^-6 s^-1 |

| Initiator Efficiency (f) | 0.7 |

This data is for ethyl acrylate but is illustrative of the types of kinetic parameters considered in the solution polymerization of vinyl esters. chegg.com

Controlled/Living Polymerization Techniques for Ethenyl Acetate

To achieve better control over the molecular weight, molecular weight distribution (polydispersity index, PDI), and architecture of poly(ethenyl acetate), various controlled/living polymerization techniques have been developed.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for controlling the polymerization of a wide range of monomers, including "less activated" monomers like ethenyl acetate. dur.ac.uk The control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. nih.gov For ethenyl acetate, xanthates are particularly effective RAFT agents. mdpi.com

The process involves a rapid equilibrium between active (propagating) and dormant polymer chains, allowing for simultaneous growth of all chains and leading to polymers with low PDI. nih.gov Key features of the RAFT polymerization of ethenyl acetate include a pseudo-first-order kinetic profile and a linear increase in molecular weight with monomer conversion. tandfonline.com This technique has been successfully used to synthesize well-defined poly(ethenyl acetate) homopolymers and block copolymers. dur.ac.ukresearchgate.net For instance, block copolymers of poly(ethenyl acetate) and polystyrene have been synthesized by combining RAFT and ATRP techniques. researchgate.netacs.org

The choice of the RAFT agent is crucial for the successful polymerization of ethenyl acetate. Xanthates and N-aryl dithiocarbamates provide good control over both molecular weight and dispersity. mdpi.com

The following table provides examples of RAFT agents used for the polymerization of ethenyl acetate:

| RAFT Agent Type | Example | Effectiveness for Ethenyl Acetate |

| Xanthates | S-methoxycarbonylmethyl O-ethyl xanthate | Effective control over molecular weight and low PDI. mdpi.comacs.org |

| Dithiocarbamates | N,N-dialkyl dithiocarbamates | Provides control over molecular weight but may result in broader molecular weight distributions. mdpi.com |

| Dithioesters | - | Generally inhibit the polymerization of vinyl esters. mdpi.com |

| Trithiocarbonates | - | Generally inhibit the polymerization of vinyl esters. mdpi.com |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for controlled polymerization. However, the ATRP of ethenyl acetate has been challenging. The primary difficulty lies in the high reactivity of the propagating radical of ethenyl acetate, which can lead to side reactions.

Despite these challenges, progress has been made. For example, an iron-mediated polymerization of ethenyl acetate using PMDETA as a ligand has been reported, although the iron complex was found to act as a redox initiator rather than a true ATRP catalyst. mdpi.com The resulting poly(ethenyl acetate) could, however, be used as a macroinitiator for the ATRP of other monomers like styrene. mdpi.com

The combination of ATRP with other polymerization techniques has proven to be a successful strategy. For instance, well-defined block copolymers of poly(ethenyl acetate) and polystyrene have been synthesized by using a difunctional initiator that contains both an activated halide for ATRP and a xanthate group for RAFT. researchgate.netacs.org This approach allows for the controlled polymerization of each block by the most suitable method. ATRP has also been conducted in various media, including protic solvents, by carefully selecting the catalyst system to minimize side reactions like disproportionation. cmu.edu

Cationic Polymerization and Mechanistic Transformations

Cationic polymerization is an alternative method for polymerizing vinyl monomers. For ethenyl acetate, this process is less common than radical polymerization due to the potential for side reactions involving the ester group. However, cationic polymerization of related cyclic esters has been studied, providing insights into the potential mechanisms. tuwien.at

In cationic polymerization, the initiation step involves the formation of a carbocationic active center, which then propagates by adding to monomer units. Mechanistic transformations can occur during propagation, such as rearrangement of the propagating species, which can affect the structure of the resulting polymer. For example, in the cationic polymerization of certain cyclic ethers, the mechanism can involve the attack of the initiator on the ether oxygen to form a dioxolanylium cation as the propagating species. acs.org

While specific details on the cationic polymerization of ethenyl acetate are not as prevalent in the literature as for radical methods, the principles of cationic ring-opening polymerization of esters offer a basis for understanding the potential pathways and challenges. tuwien.at The choice of initiator and reaction conditions, such as temperature, would be critical in controlling the polymerization and minimizing undesirable side reactions.

Copolymerization Studies of Ethenyl Acetate and Ethenyl Dodecanoate

Copolymerization of Ethenyl Acetate (B1210297) with Ethenyl Dodecanoate (B1226587)

Ethenyl acetate, more commonly known as vinyl acetate (VAc), and ethenyl dodecanoate, also referred to as vinyl laurate or vinyl dodecanoate (VDD), are monomers that can be copolymerized to form polymers with a range of properties. The resulting copolymers find use in various applications, including adhesives and coatings. google.comwacker.comwacker.com

The behavior of monomers during copolymerization is described by reactivity ratios (r1 and r2). These ratios are the rate constants for a reactive polymer chain ending in one monomer adding another unit of the same monomer versus adding a unit of the comonomer. scielo.br The values of r1 and r2 dictate the composition and sequence distribution of the monomer units along the polymer chain. scielo.brfiveable.me

r1r2 = 1: An ideal or random copolymer is formed, where the monomer arrangement is statistically random along the chain. fiveable.me

r1r2 < 1: The copolymer tends toward an alternating structure. fiveable.me

r1r2 > 1: The copolymer is likely to be "blocky," with sequences of each monomer type. fiveable.me

The specific reactivity ratios for the ethenyl acetate and ethenyl dodecanoate system influence whether the resulting polymer has a random, alternating, or block-like sequence, which in turn significantly affects its physical and chemical properties. fiveable.meresearchgate.net

Statistical Copolymers: Statistical copolymers of ethenyl acetate and ethenyl dodecanoate can be synthesized through conventional free-radical polymerization methods, such as bulk or solution polymerization. google.com In these processes, the monomers are polymerized in the presence of a radical initiator. The distribution of monomer units is statistical, governed by the reactivity ratios and the feed composition of the monomers. Emulsion polymerization is another common technique where the monomers are dispersed in an aqueous phase with the aid of surfactants before polymerization is initiated. nih.gov

Block Copolymers: The synthesis of well-defined block copolymers, where long sequences of one monomer are followed by long sequences of another, requires more advanced polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for creating such structures. For instance, block copolymers of vinyl acetate and another vinyl ester, vinyl neo-decanoate (a structural isomer of ethenyl dodecanoate), have been successfully synthesized using RAFT. researchgate.netacs.org This controlled radical polymerization technique allows for the sequential addition of monomers, leading to block copolymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netacs.org Such controlled processes enable the creation of materials with distinct phases and properties derived from each block. acs.org

The ratio of ethenyl acetate to ethenyl dodecanoate in the copolymer has a significant impact on its thermal and mechanical properties. A key property that is affected is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

The homopolymer of ethenyl acetate, polyvinyl acetate (PVAc), has a glass transition temperature of approximately 30-40°C. nih.govresearchgate.net The introduction of ethenyl dodecanoate, with its long dodecyl side chain, acts as an internal plasticizer, increasing the flexibility of the polymer and lowering the Tg. By adjusting the weight percentage of each monomer, the final Tg of the copolymer can be tailored. For example, a copolymer of 60% ethenyl acetate and 40% ethenyl dodecanoate exhibits two glass transition temperatures, one at 0°C and another at 38°C, indicating some phase separation within the material. google.com

The table below illustrates how the composition of ethenyl acetate-ethenyl dodecanoate copolymers can influence their glass transition temperature, based on data from various compositions.

Table 1: Glass Transition Temperatures of Ethenyl Acetate-Ethenyl Dodecanoate Copolymers

| Ethenyl Acetate (wt%) | Ethenyl Dodecanoate (wt%) | Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| 100% | 0% | ~30-40°C | nih.govresearchgate.net |

| 60% | 40% | 0°C and 38°C | google.com |

| A composition of the two monomers | A composition of the two monomers | 2°C and 29°C | google.com |

Copolymerization of Ethenyl Acetate with Other Monomers

Ethene-ethenyl acetate (EVA) copolymers are produced on a large industrial scale through the high-pressure free-radical polymerization of ethene and ethenyl acetate. sapub.org This process is typically carried out in either a tubular or an autoclave reactor at high pressures (1000–3000 atm) and temperatures (150-300°C). sapub.orgyoutube.com

Synthesis and Architectural Control: The architecture of EVA copolymers, including molecular weight, monomer distribution, and degree of branching, is controlled by several factors:

Pressure and Temperature: Higher pressures generally increase the rate of polymerization and the incorporation of ethene. researchgate.netresearchgate.net Temperatures above 300°C are generally avoided as they can lead to the decomposition of ethene. sapub.org

Initiators: Free-radical initiators, such as organic peroxides or oxygen, are continuously injected to control the reaction. sapub.orgyoutube.com

Monomer Feed Ratio: The ratio of ethene to ethenyl acetate in the feed stream is a primary determinant of the final copolymer composition. chemicalbook.com The VA content in commercial EVA resins typically ranges from 5% to 40% by weight. chemicalbook.com

Controlled Radical Polymerization: More advanced techniques like organometallic-mediated radical polymerization (OMRP) and iodine transfer polymerization (ITP) offer finer control over the copolymer architecture under milder conditions (e.g., ≤100°C and ≤200 bar). researchgate.netresearchgate.net These methods allow for the synthesis of well-defined EVA copolymers, including block copolymers like PVAc-block-EVA, with low dispersity and a wide range of compositions. researchgate.net Coordination copolymerization using palladium complexes has also been explored to create linear copolymers. nih.gov

The properties of EVA copolymers are highly dependent on the weight percentage of ethenyl acetate (VA). As the VA content increases, the crystallinity of the polyethylene (B3416737) segments is reduced, leading to increased flexibility, transparency, and impact resistance. chemicalbook.comtainstruments.com

Copolymers of ethenyl acetate and acrylate (B77674) monomers, such as butyl acrylate, are commonly produced via emulsion polymerization. 14.139.213iosrjournals.orgresearchgate.net This method involves dispersing the monomers in water with surfactants and initiating polymerization with a water-soluble initiator. 14.139.213

Synthesis: In a typical semi-batch emulsion polymerization, a portion of the monomers, water, and stabilizing agents (like protective colloids and surfactants) are initially charged into a reactor. iosrjournals.orggoogle.com The remaining monomers and the initiator are then added gradually over a period of time at a controlled temperature, often between 60°C and 85°C. iosrjournals.orggoogle.com This semi-batch process allows for better control over the reaction heat and the copolymer composition.

Properties and Applications: The incorporation of acrylate monomers like butyl acrylate into a polyvinyl acetate chain significantly enhances the flexibility and water resistance of the resulting polymer. mcpolymers.com These copolymers maintain good adhesion properties, characteristic of polyvinyl acetate, while gaining the soft and tacky nature of polyacrylates. This combination of properties makes ethenyl acetate-acrylate copolymers highly versatile and widely used as binders in interior paints, adhesives, and coatings for various substrates. 14.139.213mcpolymers.com

Ethenyl Acetate-Ethylene Oxide Copolymers

Copolymers of ethenyl acetate (vinyl acetate) and ethylene (B1197577) oxide are synthesized to create materials that merge the properties of both monomers. The resulting polymers, often referred to as ethylene-vinyl acetate (EVA) copolymers when ethylene is the comonomer, exhibit a range of characteristics depending on the vinyl acetate content. nih.govnih.govresearchgate.net The synthesis typically involves high-pressure free-radical polymerization. nih.gov

The introduction of vinyl acetate disrupts the crystallinity of polyethylene, leading to increased flexibility, elasticity, and toughness. researchgate.net These copolymers demonstrate good thermal stability and adhesion, making them suitable for a variety of applications. nih.govnih.gov Research has also explored the creation of nanocomposites, such as with nano-Al2O3, to further enhance mechanical properties like tensile strength. rsc.org The properties are highly dependent on the ratio of the monomers, as detailed in the table below.

| Property | Low Vinyl Acetate Content | High Vinyl Acetate Content | Reference |

| Flexibility | Lower | Higher | nih.govresearchgate.net |

| Toughness | Moderate | High | researchgate.net |

| Adhesion | Good | Excellent | nih.gov |

| Crystallinity | Higher | Lower | researchgate.net |

This table illustrates the general influence of ethenyl acetate (vinyl acetate) content on the properties of Ethenyl Acetate-Ethylene copolymers.

Applications for these copolymers are extensive and include hot-melt adhesives, packaging films, wire and cable insulation, and as binders in paint formulations. nih.govnih.govresearchgate.net

Ethenyl Acetate with N-Methylol Acrylamide (B121943)

The copolymerization of ethenyl acetate with N-methylol acrylamide (NMA) is undertaken to introduce reactive sites into the polymer chain. The methylol group on the NMA monomer provides a location for subsequent crosslinking, which can significantly enhance the properties of the final material. researchgate.net

A primary challenge in this copolymerization is the high reactivity of the acrylamide double bond in NMA, which tends to favor homopolymerization over copolymerization with the less reactive vinyl acetate. researchgate.net To overcome this, stable aqueous emulsion copolymerization processes have been developed. These processes typically involve heating an aqueous emulsion of the two monomers in the presence of a free-radical catalyst and a stabilizer, such as a specific grade of polyvinyl alcohol. researchgate.net

The resulting copolymer emulsions can be used to form films that, upon heating or acid catalysis at room temperature, undergo extensive crosslinking. This process yields films with notable properties. researchgate.net

| Reactant/Parameter | Example Value/Type | Purpose/Observation | Reference |

| Monomer Ratio (VAc:NMA) | 94:6 | Provides reactive sites for crosslinking. | researchgate.net |

| Polymerization Type | Aqueous Emulsion | Creates a stable copolymer emulsion. | researchgate.net |

| Stabilizer | Polyvinyl Alcohol (80-90% hydrolyzed) | Emulsifies the monomers. | researchgate.net |

| Catalyst | Free Radical Type | Initiates polymerization. | researchgate.net |

| Final Film Properties | High rigidity, minimal cold flow, excellent water & solvent resistance | Achieved after crosslinking. | researchgate.net |

This table summarizes a typical formulation for the emulsion copolymerization of ethenyl acetate (VAc) and N-methylol acrylamide (NMA) based on patent literature.

Copolymerization of Ethenyl Dodecanoate with Other Monomers

Ethenyl Dodecanoate-N-Vinylpyrrolidone Copolymers

The copolymerization of ethenyl dodecanoate, also known as vinyl laurate (VL), with N-vinylpyrrolidone (NVP) produces amphiphilic copolymers. These polymers combine the hydrophilicity and biocompatibility of the NVP units with the hydrophobicity of the long alkyl chain from the ethenyl dodecanoate units. nih.govmdpi.com

Synthesis of these copolymers can be achieved through methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for control over the polymer architecture, including the creation of statistical, gradient, or block copolymers. researchgate.netnih.gov Research into poly(vinylpyrrolidone-co-vinyl laurate) [poly(VP-co-VL)] has shown that these hydrophobic PVP derivatives have distinct biopharmaceutical properties. When administered intravenously in studies, poly(VP-co-VL) demonstrated efficient accumulation in the spleen. nih.gov This suggests that the incorporation of ethenyl dodecanoate into a PVP chain can be used to direct the polymer to specific tissues, making it a potentially useful carrier for targeted drug delivery systems. nih.gov

| Copolymer Component | Function/Property | Research Finding | Reference |

| Poly(N-vinylpyrrolidone) (PVP) | Hydrophilic, Biocompatible Carrier | Prolongs residency time in blood. | nih.gov |

| Ethenyl Dodecanoate (Vinyl Laurate) | Hydrophobic Moiety | Influences tissue distribution. | nih.gov |

| Poly(VP-co-VL) | Amphiphilic Copolymer | Efficiently accumulates in the spleen after intravenous administration. | nih.gov |

This table highlights the components and key findings related to Ethenyl Dodecanoate-N-Vinylpyrrolidone copolymers.

Ethenyl Dodecanoate-N-isopropylacrylamide Copolymers

Copolymers of ethenyl dodecanoate and N-isopropylacrylamide (NIPAAm) are synthesized to create thermoresponsive amphiphilic polymers. Poly(N-isopropylacrylamide) (PNIPAAm) is well-known for its lower critical solution temperature (LCST) in aqueous solutions, typically around 32°C, above which it undergoes a reversible phase transition from a soluble hydrophilic state to an insoluble hydrophobic state. nih.gov

While direct studies on the ethenyl dodecanoate-N-isopropylacrylamide copolymer are not widely published, research on analogous systems using other hydrophobic monomers confirms these principles. The resulting amphiphilic and thermoresponsive block or random copolymers have potential applications in areas like controlled drug delivery, where drug release can be triggered by a change in temperature. researchgate.net

| Component | Role in Copolymer | Expected Effect on Properties | Reference Context |

| N-isopropylacrylamide (NIPAAm) | Thermoresponsive monomer | Imparts a Lower Critical Solution Temperature (LCST). | nih.govrsc.org |

| Ethenyl Dodecanoate | Hydrophobic comonomer | Increases overall polymer hydrophobicity. | koreascience.kr |

| Resulting Copolymer | Amphiphilic, Thermoresponsive | The LCST is expected to be lower than that of pure PNIPAAm. | researchgate.net |

This table outlines the expected contributions of each monomer to the properties of an Ethenyl Dodecanoate-N-isopropylacrylamide copolymer, based on established principles of polymer chemistry.

Graft Copolymerization Involving Poly(ethenyl acetate) and Poly(ethenyl dodecanoate)

Graft copolymerization is a powerful technique to combine the properties of two different polymers by attaching chains of one polymer (the graft) onto the backbone of another. Both poly(ethenyl acetate) (PVAc) and poly(ethenyl dodecanoate) can be involved in such structures, either as the backbone or the grafted side chains.

An exemplary and well-studied system involves grafting PVAc chains onto a poly(ethylene glycol) (PEG) backbone, creating PEG-g-PVAc copolymers. rsc.org These comb-like graft copolymers are amphiphilic, with a hydrophilic PEG backbone and hydrophobic PVAc side chains. In aqueous solutions, they exhibit complex self-assembly behaviors, forming structures ranging from single-chain nanoparticles to larger hierarchical aggregates as concentration increases. rsc.org This behavior is crucial for applications in cosmetics, detergency, and drug delivery. rsc.org

Similarly, ethylene-vinyl acetate (EVA) copolymers, which contain ethenyl acetate units, can be modified by grafting other polymer chains onto them. This is often done to improve properties like solubility in specific media without compromising the polymer's primary function, such as modifying crystallization in hydrocarbon fuels. nih.gov The grafting process can be achieved through methods like atom transfer radical polymerization (ATRP). nih.gov The combination of ethenyl acetate and ethenyl dodecanoate (vinyl laurate) in copolymer systems, which can be further modified by grafting, highlights the versatility of these monomers in creating complex polymer architectures with tailored functionalities. nih.gov

| Graft Copolymer System | Backbone | Grafted Chains | Key Property/Application | Reference |

| PEG-g-PVAc | Poly(ethylene glycol) (PEG) | Poly(ethenyl acetate) (PVAc) | Amphiphilic self-assembly in water for encapsulation. | rsc.org |

| Graft-modified EVA | Ethylene-vinyl acetate (EVA) | Polymethyl methacrylate (B99206), etc. | Improved solubility and performance as fuel additives. | nih.gov |

| PVAc-g-Poly(vinyl caprolactam) | Poly(vinyl acetate) | Poly(vinyl caprolactam) | Used in solid dispersions to improve drug solubility. |

This table provides examples of graft copolymers involving poly(ethenyl acetate) and their applications.

Polymer Microstructure and Advanced Characterization

Microstructural Analysis of Poly(ethenyl acetate)

Poly(ethenyl acetate), commonly known as polyvinyl acetate (B1210297) (PVAc), is a synthetic polymer whose microstructure is heavily influenced by its synthesis conditions, particularly in free-radical polymerization.

Tacticity describes the stereochemical arrangement of the pendant acetate groups along the polymer backbone. chemicalbook.com There are three primary types of tacticity:

Isotactic: All pendant groups are located on the same side of the polymer chain. This regular structure allows for close chain packing and higher crystallinity. researchgate.netnih.gov

Syndiotactic: The pendant groups are arranged on alternating sides of the polymer chain. This also allows for a degree of order and moderate crystallinity. researchgate.netnih.gov

Atactic: The pendant groups are randomly positioned along the chain. This lack of order results in an amorphous structure. chemicalbook.comnih.gov

In the case of poly(ethenyl acetate) produced via conventional free-radical polymerization, the polymer is typically atactic and amorphous. nih.gov The propagation of the polymer chain occurs with nearly random addition of monomer units. altmeyers.org The significant steric hindrance caused by the acetate pendant group makes the formation of highly ordered isotactic or syndiotactic structures difficult, with isotactic PVAc being particularly challenging to synthesize. nih.gov While syndiotactic PVAc can be prepared, atactic PVAc remains the most common form. nih.gov The tacticity of PVAc can be determined by analyzing the triad (B1167595) sequences using Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy. researchgate.netaltmeyers.org

Table 1: Comparison of Tacticity in Polymers

| Tacticity | Pendant Group Arrangement | Chain Packing & Crystallinity | Typical Properties |

| Isotactic | Same side of the polymer backbone researchgate.net | Highly ordered, close packing, high crystallinity (e.g., 50-70%) researchgate.net | High strength, rigid, durable researchgate.net |

| Syndiotactic | Alternating sides of the polymer backbone researchgate.net | Some order, moderate crystallinity (e.g., 30-50%) researchgate.net | Moderate strength, good impact resistance researchgate.net |

| Atactic | Randomly along the polymer backbone chemicalbook.com | Irregular, disrupted packing, amorphous (low crystallinity) youtube.com | Flexible, softer, often used in adhesives and coatings researchgate.net |

Branching is a significant feature of poly(ethenyl acetate) microstructure, arising primarily from chain transfer reactions during polymerization. tue.nl A growing polymer radical can abstract a hydrogen atom from another polymer molecule, creating a new reactive site and initiating the growth of a branch. cosmileeurope.eu

Research has identified two main types of branching in PVAc:

Branching to the main chain: Transfer of a hydrogen atom from the polymer backbone.

Branching to the acetyl group: Transfer of a hydrogen atom from the methyl group of the acetate side chain.

Kinetic studies have shown that chain transfer to the polymer main chain is more frequent than to the acetoxy group. At 60°C, main-chain transfer occurs about 2.4 times more often than transfer to the acetoxy group, and this ratio increases to approximately 4.8 at 0°C. tue.nl Long-chain branching in PVAc primarily occurs through the acetate group and can be removed by hydrolysis. lboro.ac.uk

The degree of branching can be controlled. For instance, using 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) as an inimer in redox-initiated radical copolymerization allows for the synthesis of branched PVAc. ewg.orgacs.org The degree of branching can be tuned by adjusting the feed ratio of the monomers, with a higher ratio of DMAEMA to vinyl acetate leading to a higher degree of branching. ewg.orgacs.org The presence of branch points disrupts chain entanglement, which can lower the polymer's complex viscosity and storage modulus. researchgate.net

Table 2: Effect of DMAEMA/VAc Feed Ratio on Branching in Poly(vinyl acetate)

| Sample | Molar Ratio of [DMAEMA]₀ to [VAc]₀ (φ) | Resulting Polymer Architecture |

| PVAc-1 | 0 | Linear PVAc |

| PVAc-2 | 1/1000 | Branched PVAc |

| PVAc-3 | 1/500 | More Branched PVAc |

| PVAc-4 | 1/250 | Highly Branched PVAc |

Data adapted from a study on redox-initiated radical polymerization. ewg.org

The molecular weight and its distribution are critical microstructural parameters for PVAc. The molecular weight of commercial PVAc can vary over a wide range, from approximately 5,000 to over 500,000 g/mol . researchgate.netnih.gov For example, commercial grades like the Gelva series have been characterized with molecular weights ranging from about 5,000 to 40,000 g/mol . researchgate.net Other commercially available PVAc products have average molecular weights (Mw) of around 100,000 g/mol or 500,000 g/mol , as determined by Gel Permeation Chromatography (GPC). nih.govwm.edu

The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), describes the breadth of the molecular weight distribution. Controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) can produce PVAc block copolymers with a low PDI of less than 1.25, indicating a narrow molecular weight distribution. researchgate.net Frequent chain transfer reactions that occur during conventional radical polymerization can limit the achievable molecular weight and lead to broader distributions. tue.nl

Microstructural Analysis of Poly(ethenyl dodecanoate)

Poly(ethenyl dodecanoate), also known as polyvinyl laurate, is a polymer with a long C12 alkyl side chain. nih.govaltmeyers.org Its microstructure and resulting properties are significantly influenced by this bulky ester group.

The introduction of long, and particularly branched, side chains into a polymer's architecture has profound effects on its physical properties. While specific microstructural data for poly(ethenyl dodecanoate) with a branched ester is not extensively detailed in readily available literature, general principles from related polymers can be applied.

The length and branching of side chains influence the packing and crystallinity of polymers. youtube.com Longer linear side chains can, in some cases, lead to side-chain crystallization, while branched side chains disrupt regular packing, leading to lower crystallinity and density. youtube.comacs.org This irregularity generally reduces the material's stiffness and tensile strength but can improve flexibility. youtube.comacs.org

Advanced Spectroscopic Characterization (Beyond Basic Identification)

To move beyond simple confirmation of functional groups, a suite of advanced spectroscopic techniques is employed to provide detailed insight into the complex microstructure of polyvinyl esters.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic 1D ¹H and ¹³C NMR are fundamental, 2D NMR techniques are indispensable for unambiguous assignment of complex, overlapping signals in polymer spectra. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms they are directly attached to, helping to resolve complex methylene (B1212753) and methine regions of the spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This correlates proton and carbon signals over two or three bonds, providing information on connectivity and monomer sequencing in copolymers. researchgate.net

TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a given spin system, which is useful for identifying the sequence distribution and composition in copolymers. researchgate.net These techniques enable detailed analysis of tacticity (at the pentad level), monomer sequence distribution, and the identification of structural defects or branch points. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying species with unpaired electrons, such as the radical ends of growing polymer chains. It can be used to investigate the kinetics of polymerization and reveal details about the development of branching architectures during synthesis. nih.gov Pulsed multifrequency EPR techniques, in particular, can provide high-resolution information on the interactions between a radical center and its local environment. nih.gov

Thermal Desorption-Size Exclusion Chromatography (TD-SEC): This is a powerful combination used to study polymer architecture. When coupled with other detectors, it can provide detailed information on branching and molecular weight distribution.

Fluorescence Spectroscopy: This technique can be used to study the degradation and chemical changes in polymer structure. By monitoring changes in fluorescence spectra over time under aging conditions, one can gain insight into the kinetics of chemical structure deformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sequence and Branching Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed microstructure of copolymers like poly(ethenyl acetate-co-ethenyl dodecanoate). Both ¹H and ¹³C NMR are employed to quantify the comonomer composition and analyze the sequence distribution of the monomer units along the polymer chain. researchgate.net

In ¹H NMR spectra of ethenyl acetate copolymers, distinct signals corresponding to the protons of each monomer unit allow for the determination of the copolymer composition. researchgate.net For instance, the methine proton of the ethenyl acetate unit and the methylene protons of the ethenyl dodecanoate (B1226587) unit will have characteristic chemical shifts. The relative integration of these signals provides a quantitative measure of the monomer ratio in the copolymer. uliege.be

¹³C NMR provides even more detailed information about the triad and dyad sequences of the monomers. researchgate.net The chemical shifts of the carbonyl carbon in the ethenyl acetate unit and the carbons in the dodecanoate chain are sensitive to the nature of the neighboring monomer units. This sensitivity allows for the differentiation between, for example, an ethenyl acetate unit surrounded by two other ethenyl acetate units (VAV) versus one surrounded by an ethenyl acetate and an ethenyl dodecanoate unit (VAD or DAV). This sequence analysis is crucial for understanding how the monomers are arranged along the polymer backbone, which in turn influences the material's properties.

Furthermore, NMR is instrumental in analyzing branching structures within the polymer. wm.edu Chain transfer reactions during polymerization can lead to the formation of branches, and specific NMR signals can be assigned to the atoms at these branch points. The degree of branching can be quantified by comparing the integrals of these signals to those of the main chain.

Table 1: Representative ¹H NMR Chemical Shifts for Poly(ethenyl acetate) Analysis

| Proton Type | Chemical Shift (ppm) |

| Methine proton of ethenyl acetate | 4.8-5.1 |

| Methylene protons of polymer backbone | 1.8-2.1 |

| Methyl protons of acetate group | 2.0-2.2 |

Note: The exact chemical shifts can vary depending on the solvent and the specific copolymer composition.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative and quantitative analysis of copolymers. sciepub.com It provides valuable information about the functional groups present in the polymer, allowing for the confirmation of the copolymer structure and the determination of its composition. scielo.org.coqualicer.org

The FTIR spectrum of poly(ethenyl acetate-co-ethenyl dodecanoate) will exhibit characteristic absorption bands corresponding to the functional groups of both monomers. researchgate.net Key vibrational bands include:

C=O stretching: A strong absorption band around 1735-1740 cm⁻¹ is characteristic of the carbonyl group in the acetate and dodecanoate esters. sciepub.comresearchgate.net

C-O stretching: Bands in the region of 1200-1250 cm⁻¹ and 1020 cm⁻¹ are associated with the C-O stretching vibrations of the ester groups. sciepub.com

C-H stretching and bending: Absorptions corresponding to the C-H bonds in the polymer backbone and the alkyl chains are also present.

By creating a calibration curve using standards of known composition, the ratio of the intensities of specific peaks can be used to quantify the relative amounts of ethenyl acetate and ethenyl dodecanoate in the copolymer. sciepub.com For example, the ratio of the absorbance of the carbonyl peak to a C-H bending peak can be correlated with the copolymer composition. qualicer.org FTIR is also sensitive to changes in the polymer's crystallinity and can be used to study the structural arrangement of the copolymer chains. scielo.org.co

Table 2: Key FTIR Absorption Bands for Poly(ethenyl acetate-co-ethenyl dodecanoate)

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1735-1740 |

| C-O Stretch (Ester) | 1200-1250 |

| CH₂ Bending | ~1465 |

| CH₃ Bending | ~1375 |

Note: The precise wavenumbers can be influenced by the copolymer's composition and physical state.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. youtube.com GPC separates polymer molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules elute from the chromatography column faster than smaller molecules.

The output from a GPC experiment is a chromatogram showing the distribution of molecular sizes in the sample. From this data, several important parameters can be calculated:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. youtube.com

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). youtube.com The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths.

For poly(ethenyl acetate-co-ethenyl dodecanoate), GPC is used to monitor the progress of the polymerization reaction and to characterize the final product. researchgate.net The molecular weight and PDI are critical parameters that influence the mechanical and rheological properties of the copolymer. It is important to note that the accuracy of GPC results can be affected by interactions between the polymer and the column packing material, especially for cationic polymers. nih.gov Therefore, careful selection of the mobile phase and column is crucial for obtaining reliable data. nih.govvscht.cz

Table 3: Typical Molecular Weight Data from GPC Analysis

| Parameter | Description |

| Mn ( g/mol ) | Number-average molecular weight |

| Mw ( g/mol ) | Weight-average molecular weight |

| PDI (Mw/Mn) | Polydispersity Index |

Note: The values of Mn, Mw, and PDI will vary depending on the specific polymerization conditions.

Thermal Analysis for Polymer Transitions and Stability (as Material Properties)

The thermal properties of poly(ethenyl acetate-co-ethenyl dodecanoate) are critical for understanding its processing behavior and end-use performance. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on the polymer's transitions and thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. lu.se DSC is used to determine the key thermal transitions of a polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). rubber.or.kr

For poly(ethenyl acetate-co-ethenyl dodecanoate), the DSC thermogram will reveal important information about its phase behavior. The glass transition temperature (Tg) is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The melting temperature (Tm) is the temperature at which the crystalline domains of the polymer melt. mdpi.com

The incorporation of ethenyl dodecanoate as a comonomer is expected to influence both the Tg and Tm of the resulting copolymer. The longer, more flexible dodecanoate side chains can act as an internal plasticizer, potentially lowering the Tg compared to pure poly(ethenyl acetate). The presence of the comonomer can also disrupt the crystallinity of the poly(ethenyl acetate) segments, leading to a lower and broader melting transition. mdpi.comexpresspolymlett.com The heat of fusion (ΔHf), which is the energy required to melt the crystalline portion of the polymer, can also be determined from the DSC curve and provides a measure of the degree of crystallinity. lu.se

Table 4: Expected Thermal Transitions from DSC Analysis

| Thermal Transition | Description |

| Glass Transition Temperature (Tg) | Transition from a glassy to a rubbery state in the amorphous regions. |

| Melting Temperature (Tm) | Melting of the crystalline domains. |

| Crystallization Temperature (Tc) | Temperature at which the polymer crystallizes upon cooling from the melt. rubber.or.kr |

| Heat of Fusion (ΔHf) | Energy required to melt the crystalline portion of the polymer. lu.se |

Note: These values are dependent on the copolymer composition and thermal history of the sample.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. setaramsolutions.com It is used to evaluate the thermal stability and decomposition behavior of polymers. researchgate.net

The TGA curve for poly(ethenyl acetate-co-ethenyl dodecanoate) will show one or more distinct weight loss steps corresponding to different degradation processes. The thermal degradation of poly(ethenyl acetate) typically occurs in two main stages. The first stage, occurring between approximately 300 and 400°C, involves the elimination of acetic acid (deacetylation), leaving behind an unsaturated polyene backbone. core.ac.uk The second stage, at higher temperatures (400-500°C), involves the degradation of this polyene backbone. core.ac.ukresearchgate.net

The presence of ethenyl dodecanoate units in the copolymer can influence the thermal stability. The degradation of the dodecanoate side chains may occur at different temperatures than the acetate groups, potentially leading to a more complex degradation profile. The onset temperature of decomposition, which is the temperature at which significant weight loss begins, is a key indicator of the polymer's thermal stability. setaramsolutions.com TGA can be performed in different atmospheres, such as nitrogen (inert) or air (oxidative), to study the effect of oxygen on the degradation mechanism. core.ac.ukulb.ac.be

Table 5: Typical TGA Data for Poly(ethenyl acetate) Copolymers

| Parameter | Description |

| Onset Decomposition Temperature (T_onset) | Temperature at which significant weight loss begins. |

| Temperature at Maximum Decomposition Rate (T_max) | Temperature at which the rate of weight loss is highest. |

| Residue at High Temperature | The percentage of material remaining at the end of the analysis. |

Note: These parameters are influenced by the heating rate, atmosphere, and copolymer composition.

Rheological Properties and Viscoelastic Behavior of Poly(ethenyl acetate) and Copolymers

The rheological properties of poly(ethenyl acetate) and its copolymers, such as poly(ethenyl acetate-co-ethenyl dodecanoate), describe their flow and deformation behavior under applied stress. These properties are crucial for understanding the processability of the polymer melt and the performance of the final product.

Rheological measurements are typically performed using a rheometer, which can apply a controlled stress or strain to the sample and measure the resulting deformation or stress. acs.org For polymer melts, oscillatory shear measurements are commonly used to determine the viscoelastic properties, including the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component of the material's response and is a measure of the energy stored during deformation and subsequently recovered.

Loss Modulus (G''): Represents the viscous component of the material's response and is a measure of the energy dissipated as heat during deformation.

The frequency dependence of G' and G'' provides valuable information about the polymer's structure and relaxation dynamics. researchgate.net At low frequencies, the loss modulus is typically higher than the storage modulus for a polymer melt, indicating liquid-like behavior. As the frequency increases, there is often a crossover point where G' becomes greater than G'', indicating a transition to more solid-like, elastic behavior.

The incorporation of a comonomer like ethenyl dodecanoate can significantly affect the rheological properties. The longer alkyl chains of the dodecanoate units can increase the free volume and chain mobility, potentially leading to a decrease in the viscosity and moduli compared to pure poly(ethenyl acetate) at the same molecular weight. The viscoelastic behavior is also strongly influenced by the molecular weight, molecular weight distribution, and degree of branching of the copolymer. windows.net

Table 6: Key Rheological Parameters for Polymer Melts

| Parameter | Description |

| Storage Modulus (G') | A measure of the elastic response of the material. |

| Loss Modulus (G'') | A measure of the viscous response of the material. |

| Complex Viscosity (η*) | A measure of the overall resistance to flow under oscillatory shear. |

| Tan Delta (G''/G') | The ratio of the loss modulus to the storage modulus, indicating the degree of damping. |

Note: These parameters are functions of temperature, frequency, and the specific molecular architecture of the copolymer.

Solution Rheology and Concentration Effects

The behavior of vinyl acetate copolymers in solution is heavily dependent on factors like solvent quality, temperature, concentration, and the specific architecture of the polymer chains. While direct studies on ethenyl acetate-ethenyl dodecanoate are not extensively detailed in the provided context, research on analogous vinyl acetate-vinyl alcohol copolymers offers significant insights.

In dilute solutions, multiblock copolymers of vinyl acetate-vinyl alcohol can form stable aggregates even at very low concentrations, which correlates with an unusual increase in the reduced viscosity. figshare.com Dynamic light scattering studies on these systems show that the relaxation of concentration fluctuations is diffusive. figshare.comresearchgate.net For random copolymers, this process is typically bimodal, while for multiblock copolymers, it can be trimodal, with the fast mode showing anomalous concentration behavior. figshare.comresearchgate.net

As concentration increases, the interactions between polymer chains become more pronounced. For instance, 5% solutions of vinyl acetate-vinyl alcohol multiblock copolymers in N,N-dimethylformamide (DMF) behave as simple viscoelastic liquids at 20°C. figshare.comresearchgate.net However, upon cooling to -20°C, they exhibit viscoplastic behavior, with blockier chains showing significantly higher yield stress values. figshare.comresearchgate.net At higher concentrations, such as 10%, these multiblock copolymer solutions can become practically gelatinous even at room temperature. figshare.comresearchgate.net This behavior is attributed to the formation of a three-dimensional network stabilized by hydrogen bonds, a phenomenon that is influenced by the blockiness of the copolymer. researchgate.net

A notable characteristic of multiblock copolymer solutions is a pronounced viscosity hysteresis observed during heating and cooling cycles, which is absent in their random copolymer counterparts. figshare.comresearchgate.net This is explained by the nature of hydrogen bonding; multiblock structures favor interchain hydrogen bonds, leading to aggregation and higher viscosity, whereas random copolymers interact more strongly with the solvent. figshare.com

Table 1: Concentration and Temperature Effects on Vinyl Acetate-Vinyl Alcohol Copolymer Solutions in DMF

| Concentration | Temperature | Copolymer Architecture | Observed Rheological Behavior | Reference |

|---|---|---|---|---|

| 5% | 20°C | Multiblock | Simple viscoelastic liquid | figshare.comresearchgate.net |

| 5% | -20°C | Multiblock | Viscoplastic behavior, high yield stress | figshare.comresearchgate.net |

| 10% | Room Temperature | Multiblock | Gelatinous | figshare.comresearchgate.net |

| 5% | -20°C | Random | Viscoelastic liquid (lower yield stress than multiblock) | figshare.comresearchgate.net |

Melt Rheology of Polymeric Blends

The melt rheology of ethenyl acetate-ethenyl dodecanoate copolymers is critical for their processing. These copolymers are often blended with other polymers to modify properties. For example, a compound based on a vinyl acetate/vinyl laurate copolymer (VINNEX® 8880) is used as a modifier for biopolyesters like polylactic acid (PLA). wacker.com

Table 2: Melt Rheology Findings for Polymer Blends

| Polymer Blend System | Key Finding | Reference |

|---|---|---|

| Vinyl Acetate/Vinyl Laurate Copolymer with PLA | Copolymer acts as a flexible polymer with low melt viscosity, reducing the overall blend viscosity. | wacker.com |

| LLDPE/EVA | Melt viscosity is a non-additive function of component viscosities, often showing negative deviation. | researchgate.net |

| PLA/LDPE | Blends are pseudoplastic (shear-thinning); viscosity decreases with increasing PLA content (the lower viscosity component). | scispace.com |

Influence of Polymer Architecture on Rheological Responses

In the melt state, the time-temperature superposition (TTS) principle, a fundamental concept in polymer rheology, is fully applicable to random copolymers of vinyl acetate-vinyl alcohol. figshare.comresearchgate.net However, for multiblock copolymers, a divergence is observed in the low-frequency range, indicating that the TTS principle fails. researchgate.net This failure is attributed to the self-assembling of vinyl alcohol blocks into microstructures, which can be either crystalline or amorphous depending on the copolymer composition. figshare.comresearchgate.net These organized microstructures introduce a sensitivity in the terminal flow zone that is not present in the more homogeneous random copolymers. figshare.com This highlights how blockiness can create micro-phase separation that disrupts the simple thermorheological behavior expected in a single-phase melt. researchgate.net

Morphological Analysis of Polymer Particles and Films

The performance of ethenyl acetate-ethenyl dodecanoate copolymers in applications such as coatings and adhesives is closely tied to the morphology of the polymer particles and the final film structure. cnr.itwindows.net

Coatings developed from an elastomeric vinyl laurate-based copolymer dissolved in a solvent have been shown to form very homogenous surfaces upon application and drying. cnr.it The morphology of dispersions, such as those of vinyl-acetate/vinyl-versatate copolymers stabilized by polyvinyl alcohol, is sensitive to dilution. windows.net At high concentrations, particles tend to maintain their individual spherical shapes. windows.net However, upon dilution, the protective action of the stabilizer can decrease, leading to particle coalescence and the formation of larger flocs. windows.net

Electron Microscopy (SEM, TEM) for Particle Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of polymer particles and films. For instance, Environmental Scanning Electron Microscopy (ESEM) of vinyl-acetate/vinyl-versatate copolymer dispersions reveals distinct, individual particles in the original, non-diluted system. windows.net However, in a diluted system, ESEM images show that particles reorganize into larger groups or flocs due to coalescence. windows.net

SEM analysis of a film made from a vinyl acetate-2-hydroxyethyl methacrylate copolymer showed a smooth and homogeneous surface, indicating good compatibility and mixing of the components. nih.gov Similarly, cryo-TEM has been used to investigate the particle nucleation mechanism in surfactant-free emulsion polymerization of vinyl acetate and ethylene (B1197577), providing insights into the polymerization-induced self-assembly (PISA) process. rsc.org For ethenyl acetate-ethenyl dodecanoate copolymers used in coatings, microscopy analysis has confirmed that additives like curcumin (B1669340) can be effectively encapsulated within the polymeric matrix, leading to a homogenous surface. cnr.it

Atomic Force Microscopy (AFM) for Surface Properties

Atomic Force Microscopy (AFM) provides nanoscale information about the surface topography and properties of polymer films. Studies on poly(vinyl acetate) (PVAc) latex films stabilized with poly(vinyl alcohol) (PVA) demonstrate the utility of AFM in this area. uml.edu AFM can be operated in different modes to obtain height and phase images simultaneously. uml.edu

Topographical images reveal the surface roughness, which can be influenced by the composition and drying process of the film. uml.eduusda.gov For PVAc latex films, the surface roughness has been correlated with the amount of PVA grafted during polymerization. uml.edu Phase images, on the other hand, can distinguish between different components in a blend or on a surface. In PVAc latex films, phase images show domain structures, with the PVAc particles appearing in darker contrast. uml.edu For films of pure PVAc, AFM images typically show a uniform and homogeneous surface, reflecting its amorphous nature. nih.gov The introduction of fillers or other components leads to drastic changes in topography, with granular structures and alternating peaks and valleys becoming apparent. usda.gov

X-ray Diffraction for Crystallinity and Supramolecular Structures

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure and degree of crystallinity in polymers. Pure poly(vinyl acetate) is amorphous, and therefore its diffractogram shows a broad halo rather than sharp peaks. nih.gov When vinyl acetate is copolymerized with other monomers, the resulting crystallinity depends on the nature and distribution of the comonomer units.

In poly(ethylene-co-vinyl acetate) (EVA) copolymers, the ethylene sequences can crystallize. koreascience.kr XRD patterns of EVA show two main crystalline peaks corresponding to the and planes of the polyethylene (B3416737) orthorhombic crystal structure, superimposed on a broad amorphous halo. koreascience.kr The degree of crystallinity decreases as the vinyl acetate content increases, because the bulky acetate side groups disrupt the regular packing of the ethylene chains. koreascience.kr For every mole percent increase in VA content, the crystallinity from the and planes is observed to decrease by approximately 2.3% and 0.7%, respectively. koreascience.kr Similarly, for a copolymer of ethenyl acetate and ethenyl dodecanoate, the long dodecanoate side chains would be expected to significantly disrupt any potential for crystalline ordering of the acetate polymer backbone, resulting in a largely amorphous structure. This is confirmed in studies of other vinyl acetate copolymers, such as with 2-hydroxyethyl methacrylate, which also exhibit an amorphous structure characterized by broad halos in their XRD patterns. nih.gov

Table 3: Summary of XRD Findings for Vinyl Acetate Copolymers

| Copolymer System | Key Structural Finding from XRD | Influence of Comonomer | Reference |

|---|---|---|---|

| Poly(ethylene-co-vinyl acetate) (EVA) | Crystallinity arises from ethylene sequences (orthorhombic structure). | Increasing vinyl acetate content decreases the overall degree of crystallinity. | koreascience.kr |

| Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) | The copolymer has an amorphous structure. | The presence of both monomers results in a lack of long-range crystallographic order. | nih.gov |

| Ethenyl acetate-ethenyl dodecanoate | Expected to be largely amorphous. | The bulky dodecanoate side chains would disrupt chain packing, preventing crystallization. | (Inference) |

Theoretical and Computational Investigations of Ethenyl Esters

Kinetic Modeling of Ethenyl Ester Polymerization

Kinetic modeling is essential for understanding and optimizing the polymerization process of ethenyl acetate (B1210297) and ethenyl dodecanoate (B1226587). These models use mathematical equations to describe the rates of the fundamental reaction steps—initiation, propagation, chain transfer, and termination—that govern the formation of copolymer chains.